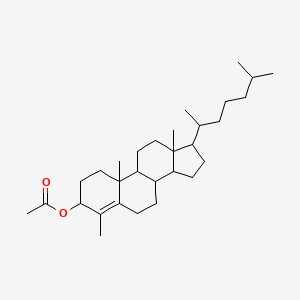
4-Methylcholest-4-en-3-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylcholest-4-en-3-yl acetate typically involves the esterification of 4-Methylcholest-4-en-3-ol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale esterification reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
化学反应分析
Types of Reactions
4-Methylcholest-4-en-3-yl acetate can undergo several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-Methylcholest-4-en-3-ol and acetic acid.
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the steroid ring structure.
Reduction: Reduction reactions can be used to modify the double bond in the steroid ring.
Substitution: Various nucleophilic substitution reactions can be carried out on the acetate group or the steroid backbone.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: 4-Methylcholest-4-en-3-ol and acetic acid.
Oxidation: Various oxidized derivatives depending on the conditions and reagents used.
Reduction: Reduced forms of the steroid, potentially altering the double bond.
Substitution: Substituted derivatives with new functional groups.
科学研究应用
4-Methylcholest-4-en-3-yl acetate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other complex steroids and as a reagent in organic synthesis.
Biology: Studied for its role in cell membrane structure and function due to its similarity to cholesterol.
Medicine: Investigated for potential therapeutic applications, including as a precursor for the synthesis of steroid hormones.
Industry: Utilized in the production of steroid-based pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
作用机制
The mechanism of action of 4-Methylcholest-4-en-3-yl acetate involves its interaction with cellular membranes and steroid receptors. The acetate group can be hydrolyzed to release 4-Methylcholest-4-en-3-ol, which can then interact with various molecular targets. These interactions can influence membrane fluidity, signal transduction pathways, and gene expression.
相似化合物的比较
Similar Compounds
Cholesterol: The parent compound, which is a key component of cell membranes and a precursor for steroid hormones.
4-Methylcholest-4-en-3-ol: The alcohol form of the compound, which can be esterified to form 4-Methylcholest-4-en-3-yl acetate.
Cholesteryl acetate: Another ester derivative of cholesterol, differing by the position of the methyl group.
Uniqueness
This compound is unique due to the presence of the methyl group at the 4th position, which can influence its biological activity and interactions compared to other similar compounds. This structural variation can result in different pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further research and development.
属性
CAS 编号 |
53084-82-5 |
|---|---|
分子式 |
C30H50O2 |
分子量 |
442.7 g/mol |
IUPAC 名称 |
[4,10,13-trimethyl-17-(6-methylheptan-2-yl)-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C30H50O2/c1-19(2)9-8-10-20(3)24-13-14-26-23-11-12-25-21(4)28(32-22(5)31)16-18-30(25,7)27(23)15-17-29(24,26)6/h19-20,23-24,26-28H,8-18H2,1-7H3 |
InChI 键 |
VWSVBIDALISGLC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2CCC3C4CCC(C4(CCC3C2(CCC1OC(=O)C)C)C)C(C)CCCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,9-Dimethyl-4H,5H-pyrano[3,2-c][1]benzopyran-4-one](/img/structure/B14634426.png)

![{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}benzene](/img/structure/B14634438.png)
![4-[3-(4-Chlorophenyl)propanamido]benzoic acid](/img/structure/B14634445.png)
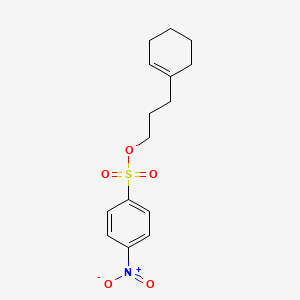



![5-[(3-Methylbutyl)sulfanyl]benzene-1,3-diol](/img/structure/B14634461.png)
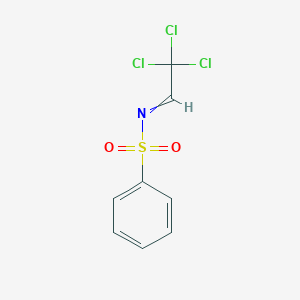
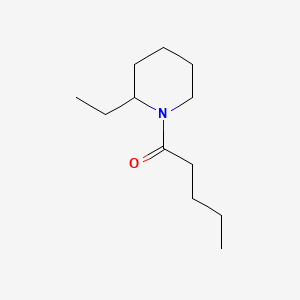
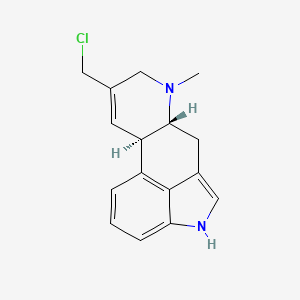
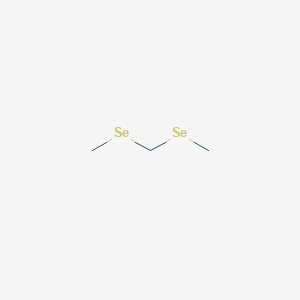
![7-Ethyl-2-methyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one 2-oxide](/img/structure/B14634503.png)
